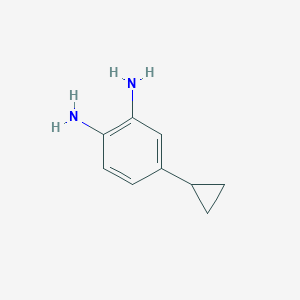![molecular formula C14H15NO4S B8793845 Diethyl 2-(benzo[d]thiazol-2-yl)malonate CAS No. 29198-44-5](/img/structure/B8793845.png)
Diethyl 2-(benzo[d]thiazol-2-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(benzo[d]thiazol-2-yl)malonate is a chemical compound with the molecular formula C14H15NO4S It is known for its unique structure, which includes a benzothiazole ring attached to a propanedioic acid moiety, esterified with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-benzothiazolyl-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzothiazole ring is introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the esterified propanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(benzo[d]thiazol-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Diethyl 2-(benzo[d]thiazol-2-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-benzothiazolyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The ester groups may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar propanedioic acid structure but without the benzothiazole ring.
Diethyl malonate: The diethyl ester of malonic acid, used in similar synthetic applications.
Benzothiazole: A heterocyclic compound that forms the core structure of the benzothiazole ring in propanedioic acid, 2-benzothiazolyl-, diethyl ester.
Uniqueness
Diethyl 2-(benzo[d]thiazol-2-yl)malonate is unique due to the combination of the propanedioic acid moiety and the benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the benzothiazole ring enhances its potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
29198-44-5 |
|---|---|
Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
diethyl 2-(1,3-benzothiazol-2-yl)propanedioate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-13(16)11(14(17)19-4-2)12-15-9-7-5-6-8-10(9)20-12/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
YPYGJJFDQQUZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2S1)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-8H-pyrimido[5,4-b][1,4]oxazin-7-one](/img/structure/B8793781.png)



![1-Chloro-4-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8793809.png)


![{[(4-Chlorophenyl)methylidene]amino}thiourea](/img/structure/B8793831.png)




